2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBKBJJVBZXOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
The following table compares structural analogs with modifications to the methoxy groups, ethyl linker, or aromatic substituents:
Functional Group Modifications in Bioactive Analogs
- Quorum Quenching Agents: Compounds like 2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-[(Z)-2-(quinolen-8-yl)ethenyl]benzoic acid (8b) and 8c feature extended conjugated systems, enhancing their antimicrobial activity against biofilms (IC₅₀ values in the µM range) .
- Herbicidal Derivatives: 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C9908) demonstrates potent herbicidal activity at 30–45 g/ha, targeting dicotyledonous weeds .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethyl linker in this compound increases flexibility and lipophilicity compared to rigid analogs like 3ba.
Biological Activity
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
This compound is classified as a benzoic acid derivative. Its structure includes methoxy groups that enhance its lipophilicity, potentially influencing its biological activity. The compound can be synthesized through various organic reactions, and its characterization is often performed using techniques such as GC-MS and NMR spectroscopy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. It has been shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
- Case Study : In a study involving prostate cancer cell lines, the compound demonstrated significant growth inhibition with an IC50 value of approximately 15 µM, indicating potent anticancer properties compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies.
- Spectrum of Activity : It has shown effectiveness against a range of bacteria and fungi. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Research Findings : A study reported that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented.
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .
- Experimental Evidence : In animal models, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid, and how can reaction efficiency be optimized?
- Methodology :
- Friedel-Crafts Alkylation : Use methoxy-substituted benzoic acid derivatives with 4-methoxyphenethyl bromide under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane/EtOAc, 3:1) .
- Suzuki Coupling : For regioselective ethyl group introduction, employ palladium-catalyzed cross-coupling between 6-bromo-2-methoxybenzoic acid and 4-methoxyphenethylboronic acid. Optimize yields (≈75%) using Pd(PPh₃)₄ in THF/Na₂CO₃ (aq) at 80°C .
- Key Data :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 60 | >95 |
| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 75 | >98 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), δ 2.85 (t, 2H, CH₂), δ 3.45 (t, 2H, CH₂-Ph), δ 6.75–7.25 (m, aromatic protons) .
- HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS m/z calcd. for C₁₇H₁₈O₄ [M+H]⁺: 297.12; observed: 297.10 .
Q. What solvent systems are optimal for recrystallization, and how does solubility vary with pH?
- Recrystallization : Ethanol/water (4:1 v/v) yields needle-like crystals. Solubility in ethanol: 12 mg/mL (25°C); in DMSO: >50 mg/mL .
- pH-Dependent Solubility :
| pH | Solubility (mg/mL) |
|---|---|
| 2 | 5 |
| 7 | 1 |
| 10 | 20 |
| Basic conditions enhance solubility due to deprotonation of the carboxylic acid group . |
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Oxidative Stability : Exposure to H₂O₂ (3% in MeOH, 24h) results in <5% degradation (HPLC). The electron-donating methoxy groups stabilize the aromatic ring against electrophilic attack .
- Hydrolytic Stability : Under acidic conditions (HCl, pH 2), ester derivatives hydrolyze rapidly (t₁/₂ = 30 min), while the free acid remains intact. Base-catalyzed hydrolysis (NaOH, pH 12) shows no degradation over 48h .
Q. How can computational modeling predict its binding affinity to biological targets (e.g., enzymes)?
- Docking Studies : Use AutoDock Vina with COX-2 (PDB: 5KIR). The methoxyphenethyl moiety occupies the hydrophobic pocket (ΔG = -8.2 kcal/mol), suggesting anti-inflammatory potential .
- MD Simulations : 100-ns simulations in GROMACS reveal stable hydrogen bonding between the carboxylic acid group and Arg120 (occupancy >80%) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (5–50 μM) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using:
Q. How does structural modification (e.g., halogenation) alter its physicochemical and pharmacological properties?
- Halogenation at C-5 :
| Derivative | LogP | Solubility (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|---|
| Parent Compound | 2.1 | 120 | 15 |
| 5-Cl Derivative | 2.8 | 60 | 8 |
| 5-Br Derivative | 3.0 | 45 | 6 |
| Increased lipophilicity enhances membrane permeability but reduces aqueous solubility . |
Methodological Resources
- Synthesis Optimization : Refer to scaled-up protocols in for industrial-grade purity (>99.5%) via recrystallization in acetone/hexane .
- Safety Protocols : Use NIOSH-approved PPE (gloves, safety goggles) when handling corrosive reagents (e.g., AlCl₃) .
- Advanced Characterization : Single-crystal X-ray diffraction () confirms dihedral angles between aromatic rings (≈45°), influencing stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
